Enhanced Hydrogen-Bond Acceptor Capacity Versus 4-Ethyl Analog Drives Physicochemical Differentiation Relevant to CNS Drug Design
The target compound incorporates a 4-ethoxyphenylamino group at C3, providing five hydrogen-bond acceptors (HBA = 5) versus only four (HBA = 4) for the closest commercially cataloged analog, 3-(4-ethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione (ChemDiv 8191-1587), which bears a 4-ethyl substituent . This additional H-bond acceptor, contributed by the ethereal oxygen, is accompanied by an increase in molecular weight (328.3 vs. 312.34 g/mol), topological polar surface area (predicted tPSA of approximately 58.6 Ų vs. 39.3 Ų), and a calculated decrease in logP (predicted approximately 2.5 vs. 2.90) based on the fragment-based difference between ethoxy and ethyl substituents . These shifts place the target compound closer to the optimal CNS drug-likeness space defined by the Wager criteria (tPSA < 76 Ų, 2 < logP < 5), while the altered H-bonding profile may modulate off-target interactions that contribute to neurotoxicity—a critical liability parameter in the pyrrolidine-2,5-dione anticonvulsant class [1].
| Evidence Dimension | Physicochemical property differentiation (HBA count, MW, tPSA, logP) |
|---|---|
| Target Compound Data | HBA = 5; MW = 328.3 g/mol; tPSA (predicted) ≈ 58.6 Ų; logP (predicted) ≈ 2.5 |
| Comparator Or Baseline | 3-(4-ethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione (ChemDiv 8191-1587): HBA = 4; MW = 312.34 g/mol; tPSA = 39.286 Ų; logP = 2.8962 |
| Quantified Difference | ΔHBA = +1; ΔMW = +15.96 g/mol; ΔtPSA ≈ +19.3 Ų; ΔlogP ≈ -0.4 |
| Conditions | Calculated/predicted values (fragment-based); ChemDiv compound data is experimentally validated logP/logD from supplier certificate |
Why This Matters
The additional H-bond acceptor and reduced logP of the ethoxy analog are structural features known to improve CNS target engagement while potentially reducing non-specific membrane partitioning, a factor directly relevant to selecting this compound for anticonvulsant screening cascades where neurotoxicity is a key differentiator.
- [1] Rybka S, Obniska J, Rapacz A, Filipek B, Żmudzki P. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs. Bioorg Med Chem Lett. 2017;27(6):1419-1424. doi:10.1016/j.bmcl.2017.02.002. View Source
